4-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
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Description
4-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as 'compound X' in the scientific literature.
Scientific Research Applications
Anticancer Activity
The compound 4-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, by virtue of its structural analogs, shows promising anticancer activity. For instance, compounds synthesized from 6-Fluorobenzo[b]pyran-4-one, sharing a similar fluorine substitution pattern, have been tested against human cancer cell lines (lung, breast, and CNS cancer), demonstrating anticancer activity at low concentrations comparable to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Antimicrobial Activity
Research has also explored the antimicrobial applications of compounds with structural features similar to 4-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide. A study synthesizing novel compounds for antimicrobial screening against various bacterial strains (including Staphylococcus aureus, Escherichia coli) and fungal strains (including Candida albicans) found that the presence of fluorine atoms significantly enhances antimicrobial activity (Desai et al., 2013).
Antituberculosis Activity
Another study involving the synthesis of thiazole-aminopiperidine hybrid analogues highlighted the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. These compounds, including ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, showed activity against Mycobacterium tuberculosis with notable inhibitory concentration values, indicating potential applications in antituberculosis therapy (Jeankumar et al., 2013).
VEGF Inhibition for Cancer Treatment
The structural analogs of 4-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide have been identified as potent and selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. These compounds demonstrated not only in vitro potency but also in vivo efficacy in human lung and colon carcinoma xenograft models, showcasing their therapeutic potential in targeting cancer through VEGF inhibition (Borzilleri et al., 2006).
properties
IUPAC Name |
4-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3OS/c21-14-6-4-13(5-7-14)19(26)25(12-16-3-1-2-10-23-16)20-24-17-9-8-15(22)11-18(17)27-20/h1-11H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJISDCOMAHSIDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
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